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Introduction

Fevipiprant (also known as QAWO039) is a selective, orally available antagonist of the
prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous
molecule expressed on Th2 cells (CRTh2).[1][2] The DP2 receptor is a key mediator in the
inflammatory cascade associated with allergic diseases, particularly asthma.[2] Prostaglandin
D2 (PGD2), released primarily from mast cells, activates the DP2 receptor on various immune
cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).
This activation leads to the recruitment and activation of these cells in the airways, contributing
to the pathophysiology of asthma. Fevipiprant, by blocking the DP2 receptor, inhibits these
downstream effects. While Fevipiprant has undergone extensive clinical trials in humans for
the treatment of asthma, this document focuses on its application in preclinical in vivo animal
research.

Mechanism of Action

Fevipiprant competitively and reversibly antagonizes the prostaglandin D2 receptor 2 (DP2).[1]
This antagonism prevents the binding of the natural ligand, prostaglandin D2 (PGD?2), thereby
inhibiting the downstream signaling pathways that lead to the recruitment and activation of
inflammatory cells such as eosinophils and Th2 lymphocytes. This mechanism of action has
been investigated as a potential therapeutic approach for inflammatory airway diseases like
asthma.
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Figure 1: Fevipiprant's mechanism of action as a DP2 receptor antagonist.

Dosage and Administration in Animal Models

While extensive data is available from human clinical trials, specific dosage and administration
protocols for Fevipiprant in animal models are less commonly published. The following tables
summarize available data from preclinical safety studies and provide a reference from human
clinical trials which can inform dose selection for animal research.

Table 1: Fevipiprant Dosage and Administration in
Animal Models

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1672611?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Animal Administrat Key
Dosage . Study Type L Reference
Model ion Route Findings
No-
Observed-
4-week
Adverse-
Up to 200 repeated-
Rat Oral o Effect Level [3]
mg/kg dose toxicity
(NOAEL)
study ]
established at
200 mg/kg.
Oral
administratio
N Mechanistic n inhibited
Not specified
Rat (oral) Oral target pulmonary
ora
engagement eosinophilia
induced by a
DP2 agonist.

Table 2: Fevipiprant Dosage and Administration in

' ~linical Trials (for ref |

Administration

Study Phase Dosage Frequency
Route
Single and multiple
Phase | 10 mg - 500 mg Oral
doses
Phase I 1 mg - 450 mg Oral Once or twice daily
Phase Il 225 mg Oral Twice daily
Phase Il 500 mg Oral Once daily
Phase Il 150 mg Oral Once daily
Experimental Protocols
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Detailed protocols for Fevipiprant in animal models of asthma are not widely published.
Therefore, a representative protocol for an ovalbumin (OVA)-induced allergic asthma model in
mice is provided below. This model is commonly used to study the pathophysiology of asthma
and to evaluate the efficacy of novel therapeutics. Researchers should adapt this protocol
based on their specific research questions and institutional guidelines.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma
Model in Mice

This protocol describes the induction of an allergic airway inflammation model in mice, which
can be used to evaluate the efficacy of Fevipiprant.

Materials:

e Fevipiprant (QAW039)

» Vehicle for Fevipiprant (e.g., 0.5% w/v methylcellulose in water)
e Ovalbumin (OVA), Grade V

e Aluminum hydroxide (Alum) adjuvant

» Sterile phosphate-buffered saline (PBS)

e Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

e Oral gavage needles

e Intraperitoneal (i.p.) injection needles

e Intranasal (i.n.) or intratracheal (i.t.) administration supplies

Bronchoalveolar lavage (BAL) equipment

Experimental Workflow:
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Figure 2: Experimental workflow for an OVA-induced asthma model.
Methodology:
e Animal Model: BALB/c mice are commonly used due to their Th2-prone immune response.
e Sensitization:

o On Day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 pg of OVA emulsified
in 2 mg of aluminum hydroxide in a total volume of 200 uL of PBS.

o On Day 7, administer a booster i.p. injection of 20 pug of OVA in alum.

e Drug Preparation and Administration:
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o Prepare a suspension of Fevipiprant in a suitable vehicle (e.g., 0.5% methylcellulose).
The concentration should be calculated based on the target dosage (e.g., 1, 10, 30 mg/kg)
and the average weight of the mice.

o From Day 13 to Day 21, administer Fevipiprant or vehicle control orally via gavage once
or twice daily. The last dose should be given approximately 1-2 hours before the final OVA
challenge.

e Airway Challenge:

o On Days 14, 16, 18, and 20, challenge the mice with an intranasal (i.n.) or intratracheal
(i.t.) instillation of 10-50 pg of OVA in 50 pL of PBS under light anesthesia.

e Endpoint Assessment (24-48 hours after the final challenge):

o Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and
retrieving a known volume of PBS into the lungs. Analyze the BAL fluid for total and
differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

o Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with
Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to
assess mucus production.

o Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor
agent (e.g., methacholine) using a whole-body plethysmograph or a specialized ventilator
for invasive measurements.

Signaling Pathway

The binding of PGD2 to the DP2 receptor on inflammatory cells triggers a cascade of
intracellular events leading to cellular responses such as chemotaxis, degranulation, and
cytokine release. Fevipiprant, by blocking this initial interaction, prevents the downstream
signaling.
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Figure 3: Simplified signaling pathway of the DP2 receptor and its inhibition by Fevipiprant.

Conclusion

Fevipiprant is a valuable tool for investigating the role of the PGD2-DP2 receptor pathway in
animal models of allergic and inflammatory diseases. The provided protocols and data serve as
a starting point for researchers to design and conduct in vivo studies. Careful consideration of
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the animal model, dosage, administration route, and endpoint assessments is crucial for
obtaining robust and reproducible results. While Fevipiprant's clinical development for asthma
has been discontinued, its utility as a research tool remains significant for understanding the
underlying mechanisms of inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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